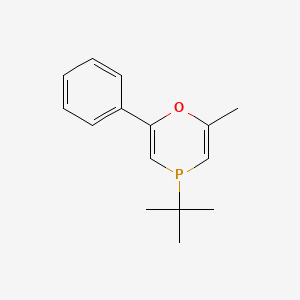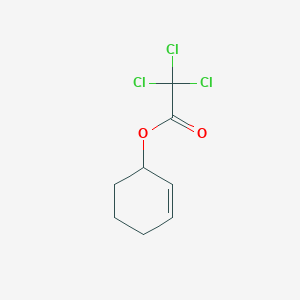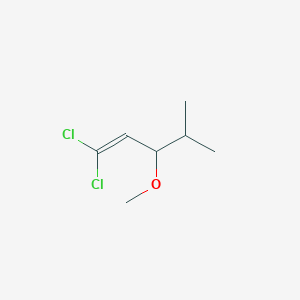![molecular formula C13H20N2O B14484655 3-[3-(Diethylamino)phenyl]propanamide CAS No. 66881-55-8](/img/structure/B14484655.png)
3-[3-(Diethylamino)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(Diethylamino)phenyl]propanamide is an organic compound belonging to the class of amides It features a diethylamino group attached to a phenyl ring, which is further connected to a propanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Diethylamino)phenyl]propanamide typically involves the following steps:
Formation of the Diethylamino Group: The diethylamino group can be introduced to the phenyl ring through a nucleophilic substitution reaction. This involves reacting diethylamine with a suitable halogenated benzene derivative under basic conditions.
Attachment of the Propanamide Moiety: The resulting diethylaminophenyl compound is then reacted with a propanoyl chloride derivative in the presence of a base to form the desired amide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[3-(Diethylamino)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
3-[3-(Diethylamino)phenyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, such as its role in drug development for neurological disorders, is ongoing.
Industry: It may be utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[3-(Diethylamino)phenyl]propanamide involves its interaction with specific molecular targets. The diethylamino group can interact with various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Propanamide: A simpler amide with a similar backbone but lacking the diethylamino and phenyl groups.
N,N-Diethylbenzamide: Contains a diethylamino group attached to a benzene ring but lacks the propanamide moiety.
Benzamide: Features a benzene ring attached to an amide group, similar to the phenylpropanamide structure.
Uniqueness
3-[3-(Diethylamino)phenyl]propanamide is unique due to the presence of both the diethylamino group and the propanamide moiety, which confer specific chemical and biological properties
Propiedades
Número CAS |
66881-55-8 |
|---|---|
Fórmula molecular |
C13H20N2O |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
3-[3-(diethylamino)phenyl]propanamide |
InChI |
InChI=1S/C13H20N2O/c1-3-15(4-2)12-7-5-6-11(10-12)8-9-13(14)16/h5-7,10H,3-4,8-9H2,1-2H3,(H2,14,16) |
Clave InChI |
WUPYSSWFPHLKMM-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=CC(=C1)CCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


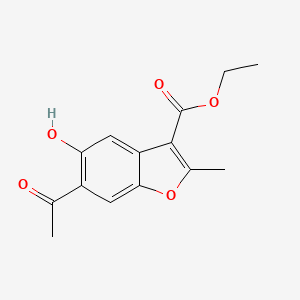
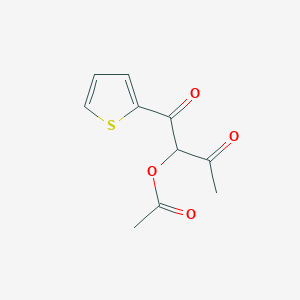
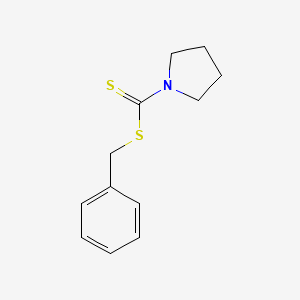

![Butanoic acid, 2-[(diethoxyphosphinothioyl)thio]-3-oxo-, ethyl ester](/img/structure/B14484603.png)
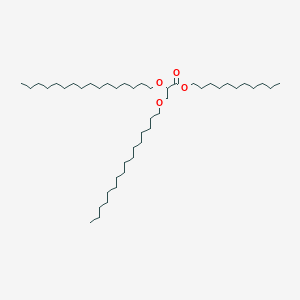

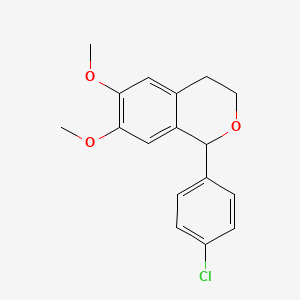

![3-Hydroxy-3-[4-(2-methylpropyl)phenyl]butan-2-one](/img/structure/B14484629.png)
